Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
Description
Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a pyrimidine-derived compound featuring a 5-chloro-substituted pyrimidine core. At position 2 of the pyrimidine ring, a 2-chlorobenzylsulfanyl group is attached, while the position 4 is functionalized with a carbonyl-amino linkage to a methyl 2-aminobenzoate moiety.
Properties
Molecular Formula |
C20H15Cl2N3O3S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15Cl2N3O3S/c1-28-19(27)13-7-3-5-9-16(13)24-18(26)17-15(22)10-23-20(25-17)29-11-12-6-2-4-8-14(12)21/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
KQWYZFZUJNKBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of chlorobenzyl and sulfanyl groups. The final step involves the formation of the benzoate ester through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Pyrimidine-Based Compounds
Pyrimidine derivatives are widely explored in medicinal and agrochemical research due to their versatility. Below is a structural comparison of the target compound with key analogues (Table 1):
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Halogenation Patterns : The target compound’s 2-chlorobenzylsulfanyl group differs from the 4-fluorobenzylsulfanyl group in . Chlorine’s stronger electron-withdrawing effect may enhance electrophilic reactivity compared to fluorine, influencing interactions with biological targets.
- Linker and Functional Group: The target’s methyl 2-aminobenzoate contrasts with the para-substituted benzoate in and the sulfamoylphenyl ethylamide in . Ortho substitution may hinder rotational freedom, affecting binding pocket accommodation.
Impact of Substituent Variations on Physicochemical Properties
- Steric Effects : The isopropylsulfanyl group in introduces bulkier substituents than benzyl, which could impede interactions with sterically sensitive targets (e.g., enzyme active sites).
- Electronic Effects : The electron-deficient pyrimidine core (due to chlorine) in the target compound may favor π-stacking or dipole interactions, while the sulfamoyl group in adds hydrogen-bonding capacity.
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